5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide
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Overview
Description
5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a methoxy group at the 5-position and a phenylmethoxy group at the 6-position of the indole ring, along with an oxoacetamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy and Phenylmethoxy Groups: The methoxy and phenylmethoxy groups can be introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and an acid catalyst, while phenylmethoxylation can be done using benzyl chloride and a base.
Formation of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with oxalyl chloride followed by an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenylmethoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-1H-indole-3-acetamide
- 6-phenylmethoxy-1H-indole-3-acetamide
- 2-oxo-1H-indole-3-acetamide
Uniqueness
5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide is unique due to the presence of both methoxy and phenylmethoxy groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-15-7-12-13(17(21)18(19)22)9-20-14(12)8-16(15)24-10-11-5-3-2-4-6-11/h2-9,20H,10H2,1H3,(H2,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHDFDYTZSWGFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN2)C(=O)C(=O)N)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206260 |
Source
|
Record name | 5-Methoxy-α-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501206260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4790-22-1 |
Source
|
Record name | 5-Methoxy-α-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4790-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-α-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501206260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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